molecular formula C17H18N6OS B2986572 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097897-32-8

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2986572
CAS No.: 2097897-32-8
M. Wt: 354.43
InChI Key: WUOIJIVJNJGKPO-UHFFFAOYSA-N
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Description

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of phenylhydrazine with a suitable β-diketone under acidic conditions to form the pyrazole core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different substituents on the pyrazole or thiadiazole rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Biology: It can be used as a tool compound in biological studies to understand cellular processes and pathways.

  • Material Science: Its unique structure makes it suitable for the development of new materials with specific properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents on the ring.

  • Thiadiazole Derivatives: Compounds containing thiadiazole rings with various functional groups.

  • Piperazine Derivatives: Piperazine-containing compounds with different substituents.

Uniqueness: 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-13-15(11-18-23(13)14-5-3-2-4-6-14)17(24)22-9-7-21(8-10-22)16-12-19-25-20-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOIJIVJNJGKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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